molecular formula C12H8N4O2 B2937798 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile CAS No. 30404-07-0

2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile

Cat. No.: B2937798
CAS No.: 30404-07-0
M. Wt: 240.222
InChI Key: MJZPPLVITKBHEY-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique structural features and potential utility in scientific research.

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in various biochemical reactions .

Cellular Effects

The effects of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile on various types of cells and cellular processes are currently being studied . Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile typically involves multi-step organic reactions. One common approach is the one-pot three-component synthesis using a catalyst such as h-BN/Fe3O4/APTES-AMF/CuII nanocomposite. This method allows for the efficient formation of the chromene core structure under relatively mild conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium cyanide (KCN).

Major Products Formed: The reactions can yield various derivatives of the chromene core, including hydroxylated, halogenated, and alkylated derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile has shown potential in various biological assays. It may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer and infections.

Industry: In industry, the compound's unique properties may be harnessed for the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Comparison with Similar Compounds

  • 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl-2,3-dihydrophthalazine-1,4-dione

Uniqueness: 2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile stands out due to its tricyanated structure, which imparts unique chemical reactivity and potential biological activity compared to its analogs. This structural feature may contribute to its enhanced efficacy in certain applications.

Properties

IUPAC Name

2-amino-5-oxo-7,8-dihydro-6H-chromene-3,4,4-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c13-4-7-11(16)18-9-3-1-2-8(17)10(9)12(7,5-14)6-15/h1-3,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZPPLVITKBHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(C(=C(O2)N)C#N)(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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